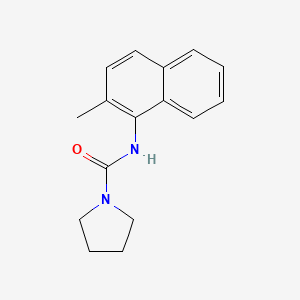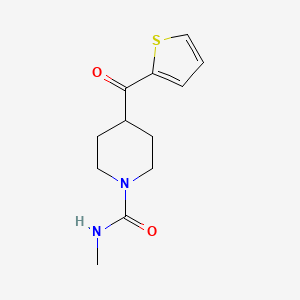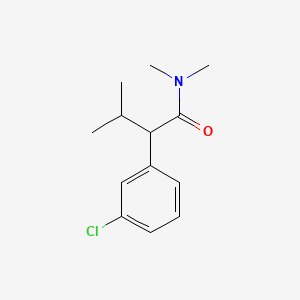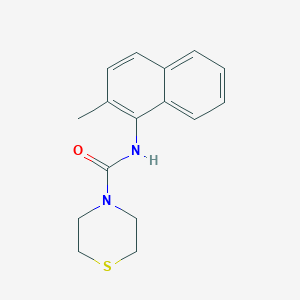
N-(2-methylnaphthalen-1-yl)pyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylnaphthalen-1-yl)pyrrolidine-1-carboxamide, also known as MNPA, is a synthetic compound that belongs to the class of pyrrolidine carboxamide derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用機序
N-(2-methylnaphthalen-1-yl)pyrrolidine-1-carboxamide exerts its therapeutic effects through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. N-(2-methylnaphthalen-1-yl)pyrrolidine-1-carboxamide has been found to inhibit the activity of various enzymes, including topoisomerase II, which is essential for DNA replication and cell division. N-(2-methylnaphthalen-1-yl)pyrrolidine-1-carboxamide has also been shown to activate the caspase-dependent apoptotic pathway, leading to the death of cancer cells. Additionally, N-(2-methylnaphthalen-1-yl)pyrrolidine-1-carboxamide has been found to modulate the immune response by suppressing the production of pro-inflammatory cytokines and enhancing the activity of immune cells, such as T cells and natural killer cells.
Biochemical and Physiological Effects
N-(2-methylnaphthalen-1-yl)pyrrolidine-1-carboxamide has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective activities. N-(2-methylnaphthalen-1-yl)pyrrolidine-1-carboxamide has been found to reduce the production of reactive oxygen species (ROS) and oxidative stress, which are implicated in various diseases, including cancer and neurodegenerative disorders. N-(2-methylnaphthalen-1-yl)pyrrolidine-1-carboxamide has also been shown to enhance the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative damage.
実験室実験の利点と制限
N-(2-methylnaphthalen-1-yl)pyrrolidine-1-carboxamide has several advantages for lab experiments, including its potent anti-inflammatory and anti-cancer activities, and its ability to modulate immune responses. However, N-(2-methylnaphthalen-1-yl)pyrrolidine-1-carboxamide also has some limitations, including its complex synthesis method, which requires specialized equipment and expertise. N-(2-methylnaphthalen-1-yl)pyrrolidine-1-carboxamide also has limited solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
N-(2-methylnaphthalen-1-yl)pyrrolidine-1-carboxamide has significant potential for the development of novel therapeutics for various diseases. Future research directions include the optimization of the synthesis method to improve the yield and purity of N-(2-methylnaphthalen-1-yl)pyrrolidine-1-carboxamide, the evaluation of its efficacy in animal models of disease, and the identification of its molecular targets and signaling pathways. Additionally, N-(2-methylnaphthalen-1-yl)pyrrolidine-1-carboxamide can be used as a lead compound for the development of more potent and selective derivatives with improved pharmacokinetic properties. Overall, N-(2-methylnaphthalen-1-yl)pyrrolidine-1-carboxamide is a promising compound with significant potential for the development of novel therapeutics for various diseases.
合成法
N-(2-methylnaphthalen-1-yl)pyrrolidine-1-carboxamide is synthesized through a multistep process involving the reaction of 2-methylnaphthalene with ethyl chloroacetate, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the reaction of the resulting amine with pyrrolidine-1-carboxylic acid. The synthesis of N-(2-methylnaphthalen-1-yl)pyrrolidine-1-carboxamide is a complex and time-consuming process, requiring specialized equipment and expertise.
科学的研究の応用
N-(2-methylnaphthalen-1-yl)pyrrolidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. Several studies have shown that N-(2-methylnaphthalen-1-yl)pyrrolidine-1-carboxamide exhibits potent anti-inflammatory and anti-cancer activities. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(2-methylnaphthalen-1-yl)pyrrolidine-1-carboxamide has also been shown to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of inflammatory mediators, including COX-2 and iNOS.
特性
IUPAC Name |
N-(2-methylnaphthalen-1-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-12-8-9-13-6-2-3-7-14(13)15(12)17-16(19)18-10-4-5-11-18/h2-3,6-9H,4-5,10-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJZXHDWYGLMCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)NC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylnaphthalen-1-yl)pyrrolidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,5-Dimethyl-2-[(2-methylimidazol-1-yl)methyl]-1,3-thiazole](/img/structure/B7630285.png)

![5-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile](/img/structure/B7630307.png)

![4-[(3-Fluorophenyl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7630314.png)
![3-[(2,5-Dichlorophenyl)methylsulfanyl]propane-1,2-diol](/img/structure/B7630320.png)


![1-Methyl-3-[1-(2-morpholin-4-ylphenyl)ethyl]-1-propan-2-ylurea](/img/structure/B7630329.png)


![4-Bromo-2-methyl-5-(2-oxa-7-azaspiro[4.4]nonan-7-yl)pyridazin-3-one](/img/structure/B7630363.png)
![2-[(4-Bromo-2-methylphenyl)methylamino]propan-1-ol](/img/structure/B7630377.png)